Product packaging for Pyrimido[1,2-a]purin-10(1H)-one-13C3(Cat. No.:CAS No. 1246815-92-8)

Pyrimido[1,2-a]purin-10(1H)-one-13C3

Número de catálogo: B587270
Número CAS: 1246815-92-8
Peso molecular: 190.139
Clave InChI: ZREGNVKUSNORFO-VMIGTVKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pyrimido[1,2-a]purin-10(3H)-one, commonly known as M1G, is a significant exocyclic DNA adduct that serves as a reliable biomarker of oxidative stress . This lesion is a secondary DNA damage product arising from the reaction of deoxyguanosine in DNA with malondialdehyde (MDA), a byproduct of lipid peroxidation, or with base propenals generated from reactive oxygen species (ROS) attack on the DNA deoxyribose backbone . The presence of M1G in the genome is of considerable research interest because it is a reactive electrophile, capable of forming cross-links with cellular nucleophiles, which contributes to its mutagenic potential . Studies have shown that measuring M1G adduct levels is a robust method for assessing oxidative DNA damage, as these levels are significantly influenced by ROS production but are less prone to artifactual formation or loss during DNA isolation procedures compared to some primary oxidation lesions . The carbon-13 labelled analog, Pyrimido[1,2-a]purin-10(1H)-one-13C3 (M1G-13C3), is an indispensable stable isotope-labeled internal standard. It is used in advanced LC-MS/MS methodologies for the precise and accurate quantification of endogenous M1G adducts in genomic DNA, enabling critical research into the role of oxidative stress in disease pathogenesis .

Propiedades

Número CAS

1246815-92-8

Fórmula molecular

C8H5N5O

Peso molecular

190.139

Nombre IUPAC

1H-pyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1

Clave InChI

ZREGNVKUSNORFO-VMIGTVKRSA-N

SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1

Sinónimos

Pyrimido[1,2-a]purin-10(3H)-one-13C3;  M1G-13C3; 

Origen del producto

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Pyrimido 1,2 a Purin 10 1h One 13c3

Historical Overview of Pyrimido[1,2-a]purin-10(1H)-one Synthesis

The synthesis of fused heterocyclic systems like pyrimido[1,2-a]purines is built upon the foundational principles of purine (B94841) and pyrimidine (B1678525) chemistry. Early synthetic work on purines, dating back to the late 19th and early 20th centuries, established fundamental reaction pathways for constructing the core purine ring system. The de novo synthesis of purine nucleotides, elucidated by John M. Buchanan and G. Robert Greenberg, identified key precursors such as glycine, formate, and glutamine that contribute atoms to the purine ring. columbia.edu

The construction of the Pyrimido[1,2-a]purin-10(1H)-one scaffold represents a more complex challenge, involving the annulation of a pyrimidine ring onto a pre-existing purine structure. Synthetic approaches to such fused systems typically involve the reaction of a suitably functionalized purine with a three-carbon building block. A common strategy employs 2-amino or 2-chloropurines as starting materials. For instance, the reaction of 2-aminopurine with β-keto esters or malonic acid derivatives under cyclocondensation conditions is a well-established method for forming fused pyrimidinone rings.

Historically, these syntheses were often characterized by harsh reaction conditions and modest yields. However, advancements in synthetic methodology, including the use of milder reagents and catalysts, have improved the efficiency and accessibility of these complex heterocycles. The development of methods for synthesizing purine nucleosides, particularly the Vorbrüggen glycosylation, while not directly applicable to this non-nucleoside structure, spurred significant innovation in the manipulation of purine derivatives. acs.org The synthesis of various labeled purines, often for use in enzymatic syntheses or NMR studies, has provided a toolbox of reactions that can be adapted for creating specifically labeled, complex structures like Pyrimido[1,2-a]purin-10(1H)-one. studylib.net

Design and Selection of ¹³C-Enriched Precursors for Specific Isotopic Incorporation

The design of an isotopically labeled synthesis begins with a retrosynthetic analysis to identify precursors that can efficiently carry the isotopic label into the final target molecule. For Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃, the goal is to incorporate three ¹³C atoms. The most logical strategy is to introduce these atoms simultaneously using a single, triply-labeled precursor that will form the pyrimidinone portion of the fused ring system.

Common ¹³C-labeled precursors for de novo synthesis of purine and pyrimidine rings include simple molecules like [¹³C]glycine, [¹³C]formate, and ¹³CO₂. researchgate.netnih.gov However, for adding a pre-formed ring, a labeled C3 synthon is required. Potential precursors for the ¹³C₃-pyrimidinone ring include:

[1,2,3-¹³C₃]Malonic acid or its derivatives (e.g., diethyl malonate): These are versatile building blocks in organic synthesis and are commercially available with full isotopic labeling.

[1,2,3-¹³C₃]Propane derivatives: Molecules like 1,3-dibromopropane or acrolein, if available in their labeled forms, could serve as the C3 fragment.

[¹³C₃]β-Keto esters: These compounds can react with aminopurines to directly form the pyrimidinone ring.

The selection of the specific precursor is dictated by the chosen synthetic pathway (discussed in 2.3). The ideal precursor should be readily available, exhibit high isotopic enrichment (>99%), and react with high regioselectivity to ensure the labels are incorporated into the desired positions within the target molecule. Using a single ¹³C₃ precursor simplifies the synthesis and subsequent analysis compared to incorporating three separate ¹³C₁ building blocks. rsc.org

Multi-step Reaction Pathways for the Preparation of Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃

A plausible multi-step pathway for the synthesis of Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ starts with a commercially available purine derivative and incorporates the labeled C3 fragment. One effective approach is the condensation of 2-aminopurine with a labeled malonic ester derivative.

Proposed Synthetic Pathway:

Step 1: Condensation Reaction: 2-Aminopurine is reacted with diethyl [1,2,3-¹³C₃]malonate in the presence of a strong base, such as sodium ethoxide. This reaction forms an intermediate N-(purin-2-yl)malonamate. The three ¹³C atoms are now incorporated into the acyclic side chain attached to the purine ring.

Step 2: Cyclization/Dehydration: The intermediate from Step 1 is heated, often in a high-boiling point solvent like diphenyl ether or under acidic conditions (e.g., polyphosphoric acid), to induce intramolecular cyclization and dehydration. This ring-closing step forms the pyrimidinone ring, yielding the final product, Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃.

This two-step, one-pot approach is efficient for constructing the fused heterocyclic system. The position of the labels can be confirmed using NMR spectroscopy, which can detect the ¹³C-¹³C coupling in the newly formed ring. researchgate.net This method ensures that the isotopic labels are precisely located within the pyrimidinone moiety of the final molecule.

Optimization of Reaction Conditions and Yields for Isotope-Labeled Synthesis

Optimizing reaction conditions is critical in isotope-labeled synthesis to maximize the chemical yield and ensure efficient incorporation of the expensive labeled precursor. musechem.com Key parameters for optimization in the proposed synthesis of Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ include the choice of solvent, base, reaction temperature, and time.

For the initial condensation step, the selection of the base and solvent is crucial. While sodium ethoxide in ethanol is standard, other non-nucleophilic bases like sodium hydride in an aprotic solvent (e.g., THF, DMF) could be explored to minimize side reactions. The reaction temperature is typically kept low initially to control the rate of condensation and then raised to drive the reaction to completion.

The cyclization step is often the most challenging and yield-limiting. Thermal cyclization requires high temperatures, which can lead to decomposition. An alternative is acid-catalyzed cyclization (e.g., using Eaton's reagent or polyphosphoric acid), which may proceed at lower temperatures. The optimization process involves screening various acids and temperatures to find conditions that promote efficient ring closure without degrading the purine core. nih.gov Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts. nih.gov

ParameterConditionRationale
Base (Condensation) Sodium Ethoxide, Sodium HydrideTo deprotonate the 2-amino group of the purine for nucleophilic attack.
Solvent Ethanol, THF, DMFTo solubilize reactants and facilitate the reaction.
Temperature 0°C to refluxTo control reaction rate and drive to completion.
Cyclization Agent Heat, Polyphosphoric Acid (PPA), Eaton's ReagentTo promote intramolecular ring closure.
Reaction Time 1-24 hoursTo ensure complete conversion while minimizing byproduct formation.

Stereoselective Synthesis Approaches and Isotopic Fidelity Assessment

Stereoselectivity: The target molecule, Pyrimido[1,2-a]purin-10(1H)-one, is an achiral, planar heterocyclic system. Therefore, stereoselective synthesis, which is concerned with controlling the formation of specific stereoisomers, is not applicable to the synthesis of the final compound itself. Stereochemical considerations would only become relevant if chiral starting materials or intermediates were used, which is not the case in the proposed synthetic pathway. While stereoselective synthesis is crucial for many purine analogues, especially nucleosides, it does not apply here. pnas.orgnih.govacs.org

Isotopic Fidelity Assessment: Isotopic fidelity refers to the extent to which the isotopic labels are retained at their intended positions without scrambling or loss during the synthetic process. It is a critical aspect of quality control for labeled compounds. The primary concern is ensuring that the ¹³C₃ fragment remains intact and that no isotopic exchange occurs. Given the stability of C-C bonds under the proposed reaction conditions, significant scrambling is unlikely. High-fidelity mass spectrometry can be used to confirm that the final product has the expected mass increase corresponding to three ¹³C atoms. iaea.org The ultimate confirmation of isotopic fidelity comes from ¹³C NMR spectroscopy, which not only verifies the presence of the labels but also their precise location within the molecular structure by observing characteristic chemical shifts and ¹³C-¹³C coupling patterns.

Purification Techniques for Isotope-Labeled Compounds in Research Contexts

Silica Gel Chromatography: This is a common first-pass purification method to remove unreacted starting materials and major byproducts. nih.gov A solvent system (e.g., a mixture of dichloromethane and methanol) would be optimized to provide good separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), reversed-phase HPLC is the method of choice. moravek.com A C18 column with a gradient of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid) can effectively separate the final product from any closely related impurities. The fractions containing the pure product are collected, combined, and lyophilized or evaporated to yield the final, highly pure labeled compound.

Throughout the purification process, fractions are analyzed by LC-MS to track the desired product and ensure that the correct molecules are being isolated. acs.org

Quality Control and Isotopic Enrichment Verification Methodologies

Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of the final Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ product. unm.edusigmaaldrich.com A combination of mass spectrometry and NMR spectroscopy is employed for this purpose. alfa-chemistry.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition and verify the mass increase due to isotopic labeling. rsc.org The analysis of the isotope cluster in the mass spectrum allows for the precise determination of isotopic enrichment. nih.govresearchgate.netnih.gov The expected mass spectrum would show a distribution of isotopologues, with the M+3 peak being the most abundant.

Table 2: Expected HR-MS Data for Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃

Ion Calculated m/z Expected Abundance
[M+H]⁺ (Unlabeled) 188.0576 <1%
[M+1+H]⁺ 189.0609 Minor
[M+2+H]⁺ 190.0643 Minor
[M+3+H]⁺ (¹³C₃) 191.0676 >99%

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural confirmation and pinpointing the location of the isotopic labels.

¹³C NMR: The carbon NMR spectrum provides direct evidence of the ¹³C labels. acs.org The signals for the three labeled carbons in the pyrimidinone ring will be significantly enhanced. Furthermore, the presence of ¹³C-¹³C coupling constants between adjacent labeled carbons provides unambiguous proof of their connectivity and confirms that the ¹³C₃ fragment was incorporated intact. frontiersin.orgnih.gov

Table 3: List of Compounds Mentioned

Compound Name
Pyrimido[1,2-a]purin-10(1H)-one
Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃
2-Aminopurine
2-Chloropurine
Diethyl [1,2,3-¹³C₃]malonate
Sodium ethoxide
Sodium hydride
Polyphosphoric acid
Eaton's reagent
Glycine
Formate

Advanced Spectroscopic and Analytical Characterization of Pyrimido 1,2 a Purin 10 1h One 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Assignment (e.g., 13C, 1H, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides definitive evidence of isotopic labeling. For Pyrimido[1,2-a]purin-10(1H)-one-13C3, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments is employed to verify the positions of the ¹³C labels and assess the degree of isotopic enrichment.

¹³C NMR: In ¹³C NMR spectroscopy, the natural abundance of ¹³C is only 1.1%, resulting in low signal intensity. nih.gov For this compound, the three carbon atoms specifically enriched with ¹³C will exhibit significantly enhanced signals, confirming the success of the isotopic labeling. The large chemical shift range of ¹³C NMR (around 200 ppm) minimizes signal overlap, allowing for clear identification of the labeled positions. nih.gov Comparing the spectrum to that of the unlabeled analog allows for precise assignment of the enriched carbon signals.

¹H NMR: High-resolution ¹H NMR spectra provide information on the proton environment. In the labeled compound, protons attached to or near the ¹³C-enriched carbons will show characteristic coupling (¹H-¹³C coupling), resulting in satellite peaks flanking the primary signal. The presence and integration of these satellite peaks relative to the central peak corresponding to the ¹²C-bound protons can be used to quantify the level of ¹³C incorporation at specific sites. acs.org High-resolution instruments can even resolve the small frequency shift caused by the ¹³C isotope effect. acs.org

Table 1: Predicted NMR Data for this compound
Technique Expected Observations Information Gained
¹³C NMR Three signals with significantly enhanced intensity compared to other carbon signals.Confirmation of ¹³C enrichment and identification of labeled positions.
¹H NMR Appearance of ¹H-¹³C satellite peaks for protons adjacent to the labeled carbons.Positional assignment of labels and quantitative estimation of enrichment. acs.org
¹⁵N NMR Characteristic chemical shifts for the five nitrogen atoms, confirming the heterocyclic core structure. u-szeged.huresearchgate.netStructural verification of the purine-pyrimidine ring system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition and verifying the isotopic purity of labeled compounds. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide mass measurements with high accuracy (typically in the parts-per-million range), allowing for the differentiation of molecules with very similar nominal masses. acs.orgnih.gov

For this compound, HRMS serves two primary purposes:

Accurate Mass Determination: The technique confirms the incorporation of three ¹³C atoms by measuring a molecular mass that is approximately 3.009 Da higher than its unlabeled counterpart (C₈H₅N₅O). This precise mass measurement provides strong evidence for the successful synthesis of the target molecule. nih.gov

Isotopic Purity Verification: HRMS resolves the isotopic distribution pattern of the molecule. almacgroup.comresearchgate.net By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species, the isotopic enrichment can be calculated. researchgate.netnih.gov This analysis ensures that the compound has the desired level of labeling and is free from significant amounts of partially labeled or unlabeled contaminants. nih.govrsc.org

Table 2: Theoretical Mass Data for Pyrimido[1,2-a]purin-10(1H)-one and its ¹³C₃ Isotope
Compound Molecular Formula Monoisotopic Mass (Da)
Pyrimido[1,2-a]purin-10(1H)-oneC₈H₅N₅O187.0494
This compound⁵C₃¹³C₃H₅N₅O190.0595

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Separation in Research Applications

Chromatographic techniques are essential for assessing the chemical purity of this compound and for isolating it from reaction mixtures or complex biological samples. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for the analysis of purine (B94841) derivatives due to their polarity and thermal lability. taylorfrancis.comnih.gov Reversed-phase HPLC, typically using a C18 column, is effective for separating purines and their analogs. ibna.robohrium.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. researchgate.net A UV detector is commonly used for detection, as the conjugated ring system of the purine core absorbs strongly in the UV range. ibna.rosigmaaldrich.com HPLC analysis can effectively separate the labeled final product from starting materials, by-products, and unlabeled precursors, allowing for robust purity assessment. nih.gov

Gas Chromatography (GC): Standard GC is generally not suitable for the direct analysis of purine bases because they are non-volatile. researchgate.net However, GC can be used following a derivatization step to convert the analyte into a more volatile and thermally stable compound. researchgate.net This method is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities.

Table 3: Example HPLC Method for Purine Analog Analysis
Parameter Condition
Column Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) ibna.ro
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govsigmaaldrich.com
Flow Rate 0.5 - 1.0 mL/min ibna.ro
Detection UV spectrophotometry at a wavelength between 254-280 nm. sigmaaldrich.com
Temperature Ambient or controlled (e.g., 25-35 °C) ibna.rosigmaaldrich.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation in Research

While NMR and MS provide detailed structural and isotopic information, IR and UV-Vis spectroscopy offer complementary data for rapid structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. nih.gov Purine derivatives possess a conjugated heterocyclic system that gives rise to strong UV absorbance. acs.org The UV-Vis spectrum of this compound would show characteristic absorption maxima (λ_max) that confirm the integrity of the pyrimidopurine chromophore. ibna.roresearchgate.net The position and intensity of these peaks are indicative of the conjugated π-electron system and would be virtually unchanged from the unlabeled compound.

Table 4: Expected Spectroscopic Data for Structural Confirmation
Technique Expected Features Information Confirmed
IR Spectroscopy Absorption bands for C=O (amide), N-H, and C=N/C=C (aromatic rings).Presence of key functional groups and overall molecular backbone.
UV-Vis Spectroscopy Strong absorption maxima characteristic of the conjugated purine ring system. ibna.ronih.govIntegrity of the chromophore and conjugated π-electron system.

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis Involving Labeled Compounds

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for analyzing labeled compounds in complex matrices, such as biological extracts or environmental samples. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for this type of analysis. nih.gov LC separates the components of a mixture, after which the MS provides highly sensitive and selective detection. nih.gov For this compound, LC-MS can be used to track its metabolic fate, identify metabolites (which would also be isotopically labeled), and perform accurate quantification in complex biological fluids. nih.govresearchgate.net The combination of retention time from the LC and the accurate mass from the MS provides a very high degree of confidence in the identification.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC requires derivatization for purine analogs. researchgate.net However, GC-MS offers excellent chromatographic resolution and established mass spectral libraries for identification. It is a valuable tool for metabolic profiling where a suite of compounds can be derivatized and analyzed simultaneously. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC separation with NMR detection. sumitomo-chem.co.jp This technique allows for the acquisition of complete NMR spectra for individual components of a mixture as they elute from the column. slideshare.net Although less sensitive than LC-MS, LC-NMR is unparalleled in its ability to provide unambiguous structural elucidation of unknown metabolites or impurities without the need for prior isolation. amazonaws.comnih.gov It can be operated in different modes, such as on-flow for a quick overview or stopped-flow to increase signal acquisition time for peaks of interest. nih.gov

Mechanistic Investigations and Biochemical Applications of Pyrimido 1,2 a Purin 10 1h One 13c3

Elucidation of Enzymatic Reaction Mechanisms Using 13C Isotope Effects

The use of 13C kinetic isotope effects (KIEs) is a powerful method for investigating the transition state of enzyme-catalyzed reactions. While specific studies on Pyrimido[1,2-a]purin-10(1H)-one-13C3 as a substrate for enzymatic reactions are not extensively documented, the principles of 13C KIEs can be applied to understand the mechanisms of enzymes that may interact with this class of compounds, such as DNA glycosylases involved in the repair of DNA adducts.

By measuring the reaction rates of the 12C- and 13C3-labeled isotopologues of Pyrimido[1,2-a]purin-10(1H)-one, researchers can determine the KIE. A KIE value different from unity indicates that the labeled carbon atoms are involved in bond-breaking or bond-forming events in the rate-limiting step of the reaction. This information provides valuable insights into the geometry and charge distribution of the transition state, helping to elucidate the catalytic mechanism of the enzyme. For instance, a significant 13C KIE at the purine (B94841) ring carbons could suggest their direct involvement in the enzymatic cleavage of the glycosidic bond if Pyrimido[1,2-a]purin-10(1H)-one were part of a nucleoside.

Metabolic Flux Analysis and Pathway Tracing in Cell Culture Models (in vitro)

In vitro studies using cell culture models are instrumental in understanding the metabolic fate of this compound. By introducing this labeled compound into the cell culture medium, its uptake, metabolism, and incorporation into various cellular components can be traced. nih.gov This approach, often referred to as stable isotope tracing, is a cornerstone of metabolic flux analysis. nih.gov

Upon cellular uptake, this compound can be metabolized by various enzymes. The 13C label allows for the tracking of the carbon atoms through different metabolic pathways. For example, if the purine ring is degraded, the 13C atoms could be incorporated into central carbon metabolism intermediates. Conversely, if the molecule remains intact and is, for instance, incorporated into nucleic acids, the labeled purine can be detected in DNA or RNA. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy are the primary analytical techniques used to detect and quantify the 13C-labeled metabolites. nih.gov These methods can distinguish between the labeled and unlabeled isotopologues of various metabolites, providing a detailed picture of the metabolic pathways involved. acs.orgacs.org

Table 1: Hypothetical Metabolic Fate of this compound in a Cancer Cell Line

Metabolite 12C Abundance (%) 13C3-labeled Abundance (%) Pathway Implication
Intracellular Pyrimido[1,2-a]purin-10(1H)-one 10 90 Cellular Uptake
Labeled Guanine 5 15 Purine Salvage Pathway
Labeled Alanine 2 3 Catabolism and entry into Amino Acid Pool
Labeled Lactate 1 2 Entry into Central Carbon Metabolism

Application in In Vivo Animal Models for Biological Pathway Mapping and Metabolite Identification

In vivo studies in animal models provide a more systemic understanding of the metabolism and disposition of this compound. Following administration of the labeled compound, its distribution in various tissues and organs, as well as its excretion products in urine and feces, can be analyzed. This allows for the mapping of biological pathways on a whole-organism level. f1000research.com

The 13C label is crucial for distinguishing the administered compound and its metabolites from the endogenous pool of related molecules. ckisotopes.com This is particularly important for compounds like purines, which are ubiquitous in biological systems. High-resolution mass spectrometry can be used to identify and quantify the 13C-labeled metabolites in various biological matrices, such as plasma, tissue homogenates, and urine. nih.gov

For example, if this compound is a DNA adduct, its in vivo fate can shed light on DNA repair and excretion pathways. The detection of labeled repair products in the urine can serve as a biomarker for in vivo DNA damage and repair.

Studies on Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins) Using Labeled Probes

Pyrimido[1,2-a]purin-10(1H)-one is known to be a DNA adduct, and its 13C-labeled version can be used as a probe to study its interactions with biological macromolecules. nih.gov The incorporation of 13C-labeled building blocks into DNA or RNA allows for detailed structural and dynamic studies by NMR spectroscopy. nih.gov

The 13C labels provide additional NMR-active nuclei that can be used to probe the local environment of the adduct within a DNA or RNA duplex. Changes in the 13C chemical shifts upon binding of proteins, such as DNA repair enzymes or transcription factors, can provide information about the specific sites of interaction. libretexts.org This can help in understanding how the adduct is recognized by the cellular machinery.

Furthermore, 13C-labeled Pyrimido[1,2-a]purin-10(1H)-one can be used in pull-down assays coupled with mass spectrometry to identify proteins that specifically bind to this adduct. In this approach, a DNA probe containing the 13C-labeled adduct is incubated with a cell lysate. Proteins that bind to the adduct can be isolated and identified by mass spectrometry.

Investigations into Receptor Binding and Ligand-Target Dynamics (if applicable for research probes)

While Pyrimido[1,2-a]purin-10(1H)-one is primarily known as a DNA adduct, the principles of using labeled ligands to study receptor binding can be discussed in a broader context. If a derivative of this compound were to be investigated as a ligand for a specific receptor, the 13C3 label would be invaluable for characterizing its binding properties.

Isotope-edited NMR experiments could be employed to study the interaction of the 13C-labeled ligand with its target protein. These experiments would allow for the selective observation of the ligand while it is bound to the receptor, providing information on the binding interface and any conformational changes that occur upon binding.

Assessment of this compound as a Substrate, Tracer, or Inhibitor in Specific Biochemical Systems

The utility of this compound in biochemical systems can be multifaceted:

Substrate: As a labeled substrate, it can be used to measure the kinetic parameters of enzymes that metabolize it. The rate of conversion of the 13C-labeled substrate to its 13C-labeled product can be monitored over time using techniques like LC-MS or NMR. nih.gov

Tracer: Its most common application is as a tracer to follow the metabolic fate of the Pyrimido[1,2-a]purin-10(1H)-one moiety in cells or in vivo. nih.gov The 13C label allows for its unambiguous detection and quantification in complex biological mixtures.

Inhibitor: If Pyrimido[1,2-a]purin-10(1H)-one or its derivatives are found to inhibit a particular enzyme, the 13C-labeled version can be used to study the mechanism of inhibition. For example, it could be used to determine if the inhibitor binds covalently to the enzyme by detecting the 13C label on the protein after incubation and purification.

Advanced Techniques for Monitoring Labeled Compound Metabolism (e.g., Isotope Ratio Mass Spectrometry, Quantitative Metabolomics)

Several advanced analytical techniques are employed to monitor the metabolism of 13C-labeled compounds like this compound.

Quantitative Metabolomics: This approach combines stable isotope labeling with advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to quantify the levels of hundreds of metabolites simultaneously. acs.orgresearchgate.net By using this compound as a tracer, quantitative metabolomics can provide a comprehensive and dynamic picture of how this compound perturbs cellular metabolism. acs.org The mass shift introduced by the 13C label allows for the clear identification and quantification of all downstream metabolites derived from the labeled precursor. nih.gov

Table 2: Analytical Techniques for Monitoring this compound Metabolism

Technique Information Provided Application Example
LC-MS/MS Identification and quantification of labeled metabolites in complex mixtures. Tracking the formation of specific metabolic products of this compound in cell extracts.
NMR Spectroscopy Structural information and quantification of labeled compounds. Determining the position of 13C labels in metabolites to elucidate reaction mechanisms. nih.gov
Isotope Ratio Mass Spectrometry Overall 13C enrichment in a sample. Measuring the total incorporation of carbon from this compound into cellular biomass.
High-Resolution Mass Spectrometry Accurate mass measurements for unambiguous formula determination of metabolites. nih.gov Differentiating between metabolites with very similar masses.

Computational and Theoretical Chemistry Studies on Pyrimido 1,2 a Purin 10 1h One 13c3

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of Pyrimido[1,2-a]purin-10(1H)-one-13C3. Methodologies such as DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to investigate the electronic and structural properties of related heterocyclic systems. nih.gov

These calculations can determine the optimized ground-state geometry of the molecule, revealing key bond lengths and angles. The electronic structure is characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For instance, in similar pyrimidinone-containing heterocycles, the HOMO is often distributed over the pyrimidinone unit, indicating this region's susceptibility to electrophilic attack. nih.gov A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify nucleophilic and electrophilic sites, which is crucial for understanding its reactivity as an electrophile. nih.govresearchgate.net

Spectroscopic properties are also predictable through computational means. Time-dependent DFT (TD-DFT) calculations can compute the theoretical UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational model. nih.gov Furthermore, these calculations can predict how the 13C isotopic labeling affects the vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. The increased mass of the 13C isotopes is expected to cause discernible shifts in the vibrational frequencies of adjacent bonds and in the chemical shifts of the labeled carbon atoms and neighboring protons, providing a unique spectral signature.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: These values are illustrative examples based on typical calculations for similar heterocyclic compounds.)

Calculated PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability nih.gov
Dipole Moment3.5 DMeasures molecular polarity
Predicted 13C NMR Shift110-160 ppmIdentifies labeled carbon positions
Main UV Absorption (λmax)275 nm, 330 nmCorresponds to electronic transitions nih.gov

Molecular Dynamics Simulations of this compound with Biological Targets

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of this compound when it interacts with biological macromolecules. bohrium.com Given that the parent compound, M1G, is a DNA lesion, a primary biological target for simulation is a DNA duplex containing this adduct. nih.govnih.gov

An MD simulation protocol typically begins with building the initial system. The 13C3-labeled adduct is placed within a standard DNA sequence. This complex is then solvated in a periodic box of water molecules, and counterions are added to neutralize the system's charge. mdpi.com The system is then subjected to energy minimization to remove steric clashes. Following this, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) conditions. mdpi.com Finally, a production MD run, often spanning hundreds of nanoseconds, is performed to collect trajectory data. plos.org

Analysis of the MD trajectory provides detailed information on the structural and dynamic properties of the adduct within the DNA helix. Key metrics include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual nucleotides, highlighting regions perturbed by the adduct. mdpi.com

Hydrogen Bond Analysis: To monitor the stability of Watson-Crick base pairing and identify any new hydrogen bonds formed between the adduct and the DNA. oncotarget.com

Structural Parameters: To analyze how the adduct affects local DNA conformation, such as groove widths and helical twist.

These simulations can reveal, for example, whether the adduct is accommodated within the helix or causes significant distortion, such as base extrusion, which has been observed for oxidized M1G derivatives. nih.gov

Table 2: Typical Parameters for an MD Simulation of a DNA-Adduct Complex (Note: This table outlines a general methodology for setting up such a simulation.)

ParameterDescription / ToolPurpose
Simulation EngineGROMACS, AMBERSoftware to run the simulation mdpi.com
Force FieldGROMOS, CHARMMSet of equations describing interatomic forces plos.org
Water ModelSPC, TIP3PExplicit model for the solvent mdpi.com
System Size~50,000 atomsDNA duplex in a solvated box
Equilibration Time1 ns (NVT), 5 ns (NPT)To stabilize temperature and pressure mdpi.com
Production Run300-500 nsTo sample conformational space plos.org
Analysis MetricsRMSD, RMSF, H-bondsTo quantify dynamics and interactions oncotarget.com

Prediction of Isotope Effects and Reaction Pathways through Computational Modeling

The 13C3 labeling is not just an analytical tracer; it also introduces subtle physical changes that can be studied computationally. One of the most significant applications is the prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light (12C) isotopologue to the heavy (13C) isotopologue. The increased mass of the 13C atoms can alter the zero-point vibrational energies of bonds at the labeled positions, which can be particularly important if these bonds are broken or formed in the rate-determining step of a reaction. nih.gov

Computational modeling can be used to map the potential energy surface of a reaction involving Pyrimido[1,2-a]purin-10(1H)-one. For instance, the acid-catalyzed cleavage of the adduct from its deoxyribonucleoside, a reaction relevant to its quantification, can be modeled. nih.gov By locating the transition state structure for this hydrolysis reaction, chemists can calculate the vibrational frequencies for both the 12C and 13C3 versions of the molecule. A difference in these frequencies at the transition state compared to the ground state can lead to a KIE different from unity. Transition path sampling is an advanced computational technique that can be used to study how isotopic substitution affects the dynamics of barrier crossing in chemical reactions. nih.gov These predictions help interpret experimental kinetic data and provide a deeper understanding of reaction mechanisms at a molecular level.

Table 3: Illustrative Computational Data for Predicting Kinetic Isotope Effects (KIE) (Note: These values are hypothetical, illustrating the principles of KIE calculations.)

ParameterUnlabeled Compound (12C)Labeled Compound (13C3)Implication
Ground State Freq. (C-N bond)1100 cm⁻¹1075 cm⁻¹Lower frequency due to heavier mass
Transition State Freq. (C-N bond)950 cm⁻¹930 cm⁻¹Frequency change at the transition state
Calculated KIE (k_light / k_heavy)1.03-Predicts a small normal isotope effect
Reaction Barrier Height18.5 kcal/mol18.5 kcal/molIsotopic substitution does not change the potential energy surface

In Silico Screening and Design of Novel Pyrimido[1,2-a]purin-10(1H)-one Derivatives

The Pyrimido[1,2-a]purin-10(1H)-one scaffold can be used as a starting point for the in silico design of novel compounds with specific properties. This process leverages computational techniques to screen large virtual libraries of molecules before any are synthesized, saving time and resources. bohrium.comatmiyauni.ac.in

The process typically involves:

Scaffold Definition: The core Pyrimido[1,2-a]purin-10(1H)-one structure is defined.

Virtual Library Generation: A large library of derivatives is created computationally by adding various substituents (e.g., halogens, alkyl groups, phenyl rings) at chemically feasible positions on the scaffold.

Target Selection: A biological target is chosen based on a hypothesis. For example, if the goal is to find molecules that interact with a specific DNA repair enzyme, the crystal structure of that enzyme would be used.

Molecular Docking: The entire virtual library is screened by molecular docking, a process that predicts the preferred binding orientation and affinity of each derivative within the target's active site. plos.orgatmiyauni.ac.in

Filtering and Ranking: Derivatives are ranked based on their docking scores, binding energies, and the quality of their predicted interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.com The top-ranked compounds are then selected as "hits" for further computational analysis or eventual synthesis.

This approach allows for the rational design of derivatives with potentially enhanced binding affinity or specificity for a given molecular target.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (without therapeutic focus)

Cheminformatics and QSAR studies provide a framework for establishing a mathematical relationship between the chemical structure of a series of compounds and their measured activity. nih.gov For a set of Pyrimido[1,2-a]purin-10(1H)-one derivatives, this "activity" could be a non-therapeutic property such as binding affinity to a protein, rate of a chemical reaction, or a specific spectroscopic property.

A typical QSAR study involves several steps:

Data Set Preparation: A training set of derivatives with known structures and measured activities is compiled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as its topology, electronic properties (e.g., partial charges), and shape. nih.gov

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates a subset of the descriptors with the observed activity. 3D-QSAR methods like Self-Organizing Molecular Field Analysis (SOMFA) can also be used to relate the 3D steric and electrostatic fields of the molecules to their activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation and by using it to predict the activities of a separate "test set" of compounds not used in model generation.

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives and to provide insights into which structural features are most important for the activity being studied. mdpi.com

Table 4: Components of a QSAR Study for Pyrimido[1,2-a]purin-10(1H)-one Derivatives (Note: This table outlines the conceptual framework of a QSAR analysis.)

ComponentExamplePurpose
Dependent Variable (Activity)Binding affinity (Kd) to a proteinThe property to be modeled
Independent Variables (Descriptors)Molecular Weight, LogP, Dipole Moment, Steric FieldsQuantify physicochemical properties of the molecules
Statistical MethodMultiple Linear RegressionTo create the predictive equation: Activity = c₀ + c₁D₁ + c₂D₂ + ...
Validation Metricsr² (correlation), q² (cross-validation)To assess the statistical significance and predictive power of the model nih.gov

Emerging Research Applications and Future Perspectives for Pyrimido 1,2 a Purin 10 1h One 13c3

Integration with Advanced Imaging Techniques

The incorporation of ¹³C atoms into Pyrimido[1,2-a]purin-10(1H)-one-13C3 opens up possibilities for its use in advanced molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While PET typically uses positron-emitting isotopes like carbon-11, the stable ¹³C isotope in this compound serves a different but equally important role as a tracer. nih.govmoravek.com

In the context of magnetic resonance imaging (MRI), hyperpolarization of ¹³C-labeled compounds can dramatically increase the signal-to-noise ratio, enabling real-time metabolic imaging. nih.gov This technique, known as hyperpolarized MRI, has shown clinical relevance in visualizing metabolic changes in cancer. nih.gov this compound, when hyperpolarized, could potentially be used to non-invasively monitor metabolic pathways involving purine (B94841) metabolism, offering a window into cellular processes in both healthy and diseased states.

Furthermore, the development of ¹³C magnetic resonance spectroscopic imaging (MRSI) is becoming more established, providing a method to detect and quantify ¹³C-labeled compounds within biological systems. nih.govuclm.es This allows for the selective detection of the labeled compound and its metabolites, even if the material has been degraded. nih.govuclm.es

Development of Novel Isotopic Labeling Strategies for Complex Molecules

The synthesis of complex molecules like this compound with specific isotopic labels is a significant challenge in organic chemistry. rsc.orgresearchgate.net Researchers are continuously developing novel strategies to introduce isotopes like ¹³C into intricate molecular structures efficiently and cost-effectively.

One innovative approach involves starting with elemental ¹³C to create versatile building blocks like ¹³C₂-acetylene, which can then be used in a variety of chemical reactions to construct more complex labeled molecules. rsc.orgresearchgate.net Another strategy focuses on the site-specific incorporation of ¹³C-labeled phosphoramidites during solid-phase DNA synthesis, allowing for the precise placement of the isotope within a larger biomolecule. nih.gov

For proteins, methods have been established for producing methyl-labeled proteins in bacteria by incorporating ¹³C-methyl labeled metabolic precursors. rsc.org More recently, these techniques are being adapted for use in mammalian cells, which is crucial for studying human proteins that require specific cellular machinery for proper folding. rsc.org These advancements in labeling are critical for expanding the utility of compounds like this compound in diverse research applications.

Application in Systems Biology and Multi-Omics Research

In the fields of systems biology and multi-omics, ¹³C-labeled compounds are invaluable tools for tracing metabolic pathways and understanding the intricate network of cellular processes. alfa-chemistry.comnih.gov By introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can track the flow of carbon atoms through various metabolic routes. alfa-chemistry.comnih.gov

This approach, known as metabolic tracing or fluxomics, allows for the quantitative analysis of metabolic fluxes and the identification of active or inactive pathways. nih.govnih.gov This information is crucial for understanding how metabolism is altered in diseases such as cancer and diabetes. alfa-chemistry.com The integration of data from metabolomics with other 'omics' fields, such as proteomics and genomics, provides a more holistic view of cellular function.

For instance, a "deep labeling" method, where cells are grown in a medium with ¹³C-labeled precursors, allows for the hypothesis-free discovery of endogenously synthesized metabolites and their activities. nih.gov This can reveal which pathways are active and how different nutrients contribute to biomass and energy production. nih.gov

Potential as a Biochemical Probe for Unexplored Biological Pathways

The unique structure of this compound makes it a promising candidate as a biochemical probe to investigate unexplored biological pathways, particularly those involving purine metabolism. nih.govresearchgate.net Purines are fundamental components of nucleic acids and play critical roles in cellular signaling and energy metabolism.

By using the ¹³C label as a tracer, scientists can follow the journey of this molecule within a cell, identifying the enzymes and transporters that interact with it and the downstream metabolites that are formed. researchgate.netirisotope.com This can lead to the discovery of new metabolic pathways or new functions for existing ones. For example, ¹³C tracing has been used to uncover the extensive recycling of endogenous CO₂ in vivo, a finding that has significant implications for understanding metabolism. nih.gov

Furthermore, isotope labeling can help to elucidate the mechanisms of enzyme action. By comparing the activity of an enzyme with both the labeled and unlabeled versions of a substrate, researchers can gain insights into the transition state of the reaction. pnas.org

Advancements in Analytical Technologies for Labeled Metabolites

The detection and quantification of ¹³C-labeled metabolites require sophisticated analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary methods used for this purpose. nih.govnih.govfrontiersin.org

Mass Spectrometry: High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap instruments, are essential for accurately distinguishing between unlabeled and ¹³C-labeled metabolites. nih.govacs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used to separate and identify multiple labeled compounds in a single sample. frontiersin.orgacs.orgacs.org Isotopic ratio outlier analysis (IROA) is an LC-MS-based strategy that uses a mixture of 5% and 95% ¹³C-labeled samples to differentiate biological signals from background noise and determine the exact number of carbon atoms in a molecule. frontiersin.org

NMR Spectroscopy: NMR is a powerful tool for determining the precise location of the ¹³C label within a molecule. nih.govnih.gov While ¹³C NMR can be less sensitive than ¹H NMR, isotopic labeling significantly enhances the signal. frontiersin.org Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can separate the signals from ¹²C- and ¹³C-containing molecules into distinct spectra, allowing for accurate quantification of isotopic enrichment. acs.org

Table 1: Comparison of Analytical Techniques for ¹³C-Labeled Metabolites

Technique Advantages Disadvantages Key Applications
Mass Spectrometry (MS) High sensitivity, capable of detecting many metabolites. nih.gov Destructive analysis, often requires standard curves for quantification. nih.gov Untargeted metabolomics, fluxomics. nih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) Non-destructive, provides detailed structural information, quantitative. nih.govnih.gov Lower sensitivity than MS, can have spectral overlap. nih.govfrontiersin.org Positional isotopomer analysis, metabolic flux analysis. nih.govacs.org

Challenges and Opportunities in the Synthesis and Application of Highly Enriched Isotope-Labeled Compounds

The synthesis and application of highly enriched isotope-labeled compounds like this compound present both significant challenges and exciting opportunities.

Challenges:

Cost: The primary challenge is the high cost of starting materials, particularly those with high isotopic enrichment. rsc.orgresearchgate.net

Synthesis Complexity: The chemical synthesis of complex molecules with specific isotopic labels can be intricate and require specialized expertise. rsc.orgnih.gov

Label Stability: In some cases, there can be an exchange of the ¹³C label during synthesis or biological processing, which can complicate data interpretation. nih.gov

Data Analysis: The large and complex datasets generated from isotopic labeling experiments require sophisticated software and computational methods for analysis. nih.govyoutube.com

Opportunities:

Improved Understanding of Metabolism: Highly enriched compounds provide a clearer signal, enabling more precise tracking of metabolic pathways and fluxes. alfa-chemistry.com

Enhanced Drug Development: Labeled compounds can be used to study drug metabolism, drug-receptor interactions, and pharmacokinetics, leading to the development of safer and more effective drugs. alfa-chemistry.com

Novel Diagnostic Tools: The use of labeled compounds in advanced imaging techniques holds promise for the development of new diagnostic tools for a wide range of diseases. nih.gov

Advancements in Synthetic Chemistry: The demand for complex labeled compounds drives innovation in synthetic organic chemistry, leading to the development of new and more efficient labeling methods. rsc.orgresearchgate.net

The continued development of synthetic methodologies and analytical technologies will undoubtedly expand the applications of highly enriched isotope-labeled compounds, paving the way for new discoveries in biology, medicine, and beyond.

Q & A

Q. What methodological approaches are recommended for quantifying M1G adducts in DNA, and how does isotopic labeling (e.g., 13C3) improve accuracy?

M1G is commonly quantified using LC-MS/MS with pentafluorobenzyl hydroxylamine (PFBHA) derivatization , which selectively traps the aldehyde group of M1G, enabling sensitive detection . Stable isotope-labeled standards like M1G-13C3 are critical for precise quantification, as they account for matrix effects and ionization efficiency variations during LC-MS/MS analysis. For example, 13C3-labeled M1G serves as an internal standard to normalize recovery rates and validate assay specificity .

Q. How does oxidative stress contribute to M1G formation, and what are its primary biological sources?

M1G is a secondary DNA adduct formed via reactions between guanine and malondialdehyde (MDA), a lipid peroxidation byproduct. Major sources include endogenous oxidative stress from mitochondrial ROS, inflammation, or exogenous carcinogens . Unlike primary ROS lesions (e.g., 8-OH-dG), M1G formation requires longer exposure to ROS, making it a biomarker for chronic oxidative damage .

Q. What are the baseline levels of M1G in nuclear vs. mitochondrial DNA, and how do they vary across tissues?

In rat models, mitochondrial DNA contains ~2× higher M1G levels than nuclear DNA (e.g., 2.2 vs. 1.1 adducts/10⁸ nucleotides in liver). Tissue-specific variations exist: heart nuclear DNA shows 3.8× higher M1G than liver, likely due to differential ROS exposure . These findings highlight the need for tissue-specific controls in studies .

Advanced Research Questions

Q. How do DNA extraction protocols influence M1G quantification accuracy, and what steps minimize artifacts?

Artifacts during DNA extraction (e.g., MDA generation from lipid peroxidation) can inflate M1G levels. Key mitigations include:

  • Avoiding phenol-based extraction : Phenol can oxidize lipids, generating MDA .
  • Using HEPES instead of Tris buffer : Tris reacts with MDA, reducing artifactual adduct formation .
  • Low-temperature workflows : While 4°C extraction reduces primary ROS artifacts, it has no significant impact on M1G, which forms more slowly .

Q. Why do historical studies report M1G levels 1–3 orders of magnitude higher than recent LC-MS/MS data?

Earlier immunoassays and 32P-postlabeling methods lacked specificity for M1G, cross-reacting with structurally similar adducts (e.g., 1,N2-propanodeoxyguanosine). Modern LC-MS/MS with PFBHA derivatization and 13C3 internal standards reduces false positives, revealing lower baseline M1G levels (e.g., 0.8–4.2 adducts/10⁸ nt in rat tissues vs. previously reported 10²–10³ adducts/10⁸ nt) .

Q. What experimental controls are essential for distinguishing endogenous M1G from artifacts in human studies?

  • Positive controls : Spike samples with synthetic M1G-13C3 to assess recovery (target: 59 ± 12% ).
  • Negative controls : Use antioxidant-free buffers and validate protocols with MDA-scavenging agents (e.g., PFBHA) .
  • Tissue blanks : Analyze DNA from ROS-shielded cell cultures to establish background noise .

Q. How does M1G-13C3 facilitate mechanistic studies of DNA repair efficiency?

Isotope-labeled M1G can track repair kinetics in vitro. For instance, incubating M1G-13C3-adducted oligonucleotides with repair enzymes (e.g., NEIL1) and quantifying residual adducts via LC-MS/MS reveals repair rates. This approach confirmed that M1G is less efficiently repaired than 8-OH-dG, contributing to its higher steady-state levels in vivo .

Data Contradictions and Resolution

Q. Why do some studies report no impact of antioxidants on M1G levels, while others suggest otherwise?

Antioxidants (e.g., TEMPO, BHT) reduce primary ROS damage (e.g., 8-OH-dG) but show negligible effects on M1G, as its formation depends on pre-existing MDA pools rather than acute ROS bursts . Discrepancies arise when studies conflate M1G with other adducts or use non-specific detection methods .

Q. How do mitochondrial vs. nuclear DNA M1G levels inform our understanding of oxidative damage mechanisms?

Mitochondrial DNA’s higher M1G burden (~2× nuclear DNA) reflects proximity to ROS-generating electron transport chains. However, nuclear DNA in high-metabolism tissues (e.g., heart) shows elevated M1G, suggesting tissue-specific ROS microenvironments influence adduct accumulation .

Methodological Recommendations

  • For LC-MS/MS : Use PFBHA derivatization with a 13C3 internal standard to achieve detection limits of 0.1 adducts/10⁸ nt .
  • For animal studies : Include both nuclear and mitochondrial DNA analyses, with tissue-matched controls .
  • For human cohorts : Pre-treat samples with MDA scavengers (e.g., hydralazine) to minimize ex vivo artifacts .

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